molecular formula C14H13FN2O2 B2379768 3-[(4-Fluorophenyl)methoxy]benzohydrazide CAS No. 866009-85-0

3-[(4-Fluorophenyl)methoxy]benzohydrazide

Cat. No.: B2379768
CAS No.: 866009-85-0
M. Wt: 260.268
InChI Key: NAFWTOWRWVPZET-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methoxy]benzohydrazide is a chemical compound that belongs to the class of hydrazides. It is characterized by the presence of a fluorophenyl group attached to a methoxybenzohydrazide structure. This compound is known for its unique properties and is commonly used in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)methoxy]benzohydrazide typically involves the reaction of 4-fluorobenzyl chloride with 3-hydroxybenzohydrazide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methoxy]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(4-Fluorophenyl)methoxy]benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methoxy]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Fluorophenyl)methoxy]benzohydrazide: Similar in structure but with the fluorophenyl group attached at a different position.

    3-Fluoro-4-methoxyphenylboronic acid: Shares the fluorophenyl and methoxy groups but differs in the functional group attached to the benzene ring.

Uniqueness

3-[(4-Fluorophenyl)methoxy]benzohydrazide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-12-6-4-10(5-7-12)9-19-13-3-1-2-11(8-13)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFWTOWRWVPZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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